molecular formula C6H11BrO B6250317 (1s,3s)-1-bromo-3-ethoxycyclobutane, cis CAS No. 53778-40-8

(1s,3s)-1-bromo-3-ethoxycyclobutane, cis

Cat. No. B6250317
CAS RN: 53778-40-8
M. Wt: 179.1
InChI Key:
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Description

The compound “(1s,3s)-1-bromo-3-ethoxycyclobutane, cis” is a type of organic compound known as a cyclobutane. Cyclobutanes are cyclic hydrocarbons with a ring of four carbon atoms. The “1-bromo-3-ethoxy” part of the name indicates that a bromine atom is attached to the first carbon in the ring and an ethoxy group (–O–CH2CH3) is attached to the third carbon. The “cis” configuration means that these two substituents are on the same side of the cyclobutane ring .


Molecular Structure Analysis

The molecular structure of “(1s,3s)-1-bromo-3-ethoxycyclobutane, cis” would consist of a four-membered carbon ring, with a bromine atom attached to one carbon and an ethoxy group attached to another carbon. The “1s,3s” configuration indicates the stereochemistry of the molecule, with the bromine and ethoxy groups on the same side of the ring .


Chemical Reactions Analysis

Cyclobutanes can participate in a variety of chemical reactions. For example, the bromine atom in “(1s,3s)-1-bromo-3-ethoxycyclobutane, cis” could potentially be replaced by other groups in a nucleophilic substitution reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility, and reactivity. These properties would depend on the specific structure of "(1s,3s)-1-bromo-3-ethoxycyclobutane, cis" .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. As “(1s,3s)-1-bromo-3-ethoxycyclobutane, cis” is a simple organic molecule, it doesn’t have a specific mechanism of action like a drug would .

Safety and Hazards

The safety and hazards of a compound depend on its reactivity and toxicity. Brominated compounds can be hazardous due to the potential release of bromine .

Future Directions

Future research on “(1s,3s)-1-bromo-3-ethoxycyclobutane, cis” could involve exploring its reactivity in different chemical reactions, or investigating its potential uses in the synthesis of more complex molecules .

properties

{ "Design of the Synthesis Pathway": "The synthesis of (1s,3s)-1-bromo-3-ethoxycyclobutane, cis can be achieved through a substitution reaction of cyclobutene with bromine in the presence of a Lewis acid catalyst, followed by an addition reaction of ethoxide ion to the resulting bromocyclobutane.", "Starting Materials": [ "Cyclobutene", "Bromine", "Lewis acid catalyst", "Sodium ethoxide", "Ethanol" ], "Reaction": [ "Step 1: Cyclobutene is reacted with bromine in the presence of a Lewis acid catalyst, such as aluminum bromide, to form 1-bromocyclobutane.", "Step 2: Sodium ethoxide is prepared by dissolving sodium metal in ethanol and adding ethyl alcohol to the solution.", "Step 3: The 1-bromocyclobutane is then reacted with sodium ethoxide in ethanol to form (1s,3s)-1-bromo-3-ethoxycyclobutane, cis.", "Step 4: The product is purified by distillation or recrystallization." ] }

CAS RN

53778-40-8

Product Name

(1s,3s)-1-bromo-3-ethoxycyclobutane, cis

Molecular Formula

C6H11BrO

Molecular Weight

179.1

Purity

95

Origin of Product

United States

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